![molecular formula C19H16BrN5 B120615 4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile CAS No. 374067-85-3](/img/structure/B120615.png)
4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile
Übersicht
Beschreibung
Molecular Formula: C₁₉H₁₆BrN₅ Molecular Weight: 394.27 g/mol CAS Number: 374067-85-3 Structure: Features a pyrimidine core substituted with a 4-bromo-2,6-dimethylphenylamino group at position 4 and a 4-cyanoanilino group at position 2. Applications: Serves as an antiviral reference standard and impurity control material in pharmaceutical development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-48 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of HIV-1 inhibitor-48 requires scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This involves optimizing reaction conditions, using industrial-grade reagents, and implementing stringent quality control measures. The process may also include purification steps such as crystallization, filtration, and chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Arten von Reaktionen
HIV-1-Inhibitor-48 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Einführung von Sauerstoffatomen in das Molekül, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Austausch einer funktionellen Gruppe gegen eine andere, oft durch nukleophile oder elektrophile Reagenzien.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit HIV-1-Inhibitor-48 verwendet werden, sind:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Katalysatoren: Palladium auf Kohlenstoff, Platinoxid.
Lösungsmittel: Methanol, Ethanol, Dichlormethan.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen ab, die eingeführt oder modifiziert werden. Beispielsweise können Oxidationsreaktionen zu Ketonen oder Aldehyden führen, während Reduktionsreaktionen zu Alkoholen oder Aminen führen können .
Wissenschaftliche Forschungsanwendungen
HIV-1-Inhibitor-48 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung verwendet, um Reaktionsmechanismen zu studieren und neue synthetische Methoden zu entwickeln.
Biologie: Untersucht auf seine Auswirkungen auf die virale Replikation und Integration, um Einblicke in die molekulare Biologie von HIV-1 zu gewinnen.
Medizin: Als potenzielles Therapeutikum für die Behandlung der HIV-1-Infektion untersucht, wobei Studien sich auf seine Wirksamkeit, Sicherheit und Resistenzprofile konzentrieren.
Wirkmechanismus
HIV-1-Inhibitor-48 entfaltet seine Wirkung, indem er bestimmte Enzyme oder Proteine angreift, die am HIV-1-Lebenszyklus beteiligt sind. Die Verbindung bindet an das aktive Zentrum dieser Enzyme, hemmt ihre Aktivität und verhindert die Replikation und Integration des Virus in das Genom des Wirts. Zu den molekularen Zielstrukturen von HIV-1-Inhibitor-48 gehören Reverse Transkriptase, Integrase und Protease, die für den viralen Replikationsprozess unerlässlich sind .
Wissenschaftliche Forschungsanwendungen
Molecular Formula and Weight
- Molecular Formula : C19H16BrN5
- Molecular Weight : 394.27 g/mol
Structural Features
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a bromine atom and various nitrogen-containing moieties enhances its interaction with biological targets.
Antiviral Activity
One of the primary applications of this compound is its role as an NNRTI in the treatment of HIV. NNRTIs are crucial in antiretroviral therapy as they inhibit the reverse transcriptase enzyme, preventing viral replication.
Case Studies
- Synthesis and Testing : Research has demonstrated that derivatives of this compound exhibit potent activity against wild-type HIV and certain resistant strains, such as Y181C and K103N mutations. For instance, preliminary data indicated low nanomolar activity against these strains, suggesting promising therapeutic potential .
Structure-Activity Relationship (SAR) Studies
Understanding how structural modifications impact the activity of this compound is vital for developing more effective NNRTIs. Studies have shown that specific substitutions on the pyrimidine and benzonitrile moieties significantly influence antiviral potency and solubility.
Data Table: Structure-Activity Relationships
Compound Variant | Modifications | IC50 (nM) | Comments |
---|---|---|---|
Original Compound | None | 5.0 | High potency against WT virus |
Variant A | -F substitution at position 3 | 2.0 | Improved activity against K103N |
Variant B | -Cl substitution at position 5 | 10.0 | Slightly reduced activity |
Synthesis Methodologies
The synthesis of this compound involves several steps, including the use of pyrimidine derivatives and alkylation techniques. Efficient synthetic routes are critical for producing sufficient quantities for biological testing.
Synthesis Overview
- Starting Material : 4-bromo-2,6-dimethylaniline.
- Reagents : Pyrimidine derivatives, DIPEA (N,N-Diisopropylethylamine).
- Conditions : Reactions conducted in dioxane followed by alkylation with ethyl bromoacetate.
Potential for Further Research
Given the encouraging results from initial studies, further research is warranted to explore:
- Optimizing Pharmacokinetics : Investigating absorption, distribution, metabolism, and excretion (ADME) properties.
- Combination Therapies : Assessing efficacy in combination with other antiretroviral agents to enhance therapeutic outcomes.
Wirkmechanismus
HIV-1 inhibitor-48 exerts its effects by targeting specific enzymes or proteins involved in the HIV-1 life cycle. The compound binds to the active site of these enzymes, inhibiting their activity and preventing the replication and integration of the virus into the host’s genome. The molecular targets of HIV-1 inhibitor-48 include reverse transcriptase, integrase, and protease, which are essential for the viral replication process .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile
Molecular Formula : C₁₁H₅BrCl₂N₄
Molecular Weight : 343.99 g/mol
CAS Number : 269055-75-6
Key Differences :
- Substitutions: Contains bromo, dichloro, and cyano groups on the pyrimidine ring.
- Physicochemical Properties: Higher halogen content (Br, 2Cl) increases molecular polarity compared to the dimethyl-bromo analog.
- Applications: Primarily used as a synthetic intermediate for pyrimidine derivatives .
Table 1: Structural and Functional Comparison
Property | 4-[[4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl]amino]benzonitrile | 4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile |
---|---|---|
Molecular Formula | C₁₉H₁₆BrN₅ | C₁₁H₅BrCl₂N₄ |
Halogen Substituents | 1 Br, 2 CH₃ | 1 Br, 2 Cl |
Molecular Weight | 394.27 | 343.99 |
Key Applications | Antiviral reference standard | Synthetic intermediate |
4-{[4-(2,6-Difluoro-4-methoxybenzene-1-carbonyl)pyrimidin-2-yl]amino}benzonitrile
Molecular Formula : C₁₉H₁₂F₂N₄O₂
Molecular Weight : ~394.3 g/mol
Key Differences :
- Substitutions: Pyrimidine ring modified with a 2,6-difluoro-4-methoxybenzoyl group.
- Electronic Effects: Fluorine atoms enhance electronegativity, while the methoxy group contributes to lipophilicity.
- Applications: Potential use in kinase inhibition due to its electron-withdrawing groups .
Hydroxy- and Oxo-Substituted Analogs
Examples :
- 4-[(4-Hydroxy-2-pyrimidinyl)amino]benzonitrile (CAS Schembl384215)
- 4-[(6-Oxo-1,6-dihydropyrimidin-2-yl)amino]benzonitrile Key Differences:
- Functional Groups: Hydroxy and oxo groups enable hydrogen bonding, enhancing interactions with biological targets like ABCG2 transporters.
- Applications: Investigated as ABCG2 inhibitors for cancer therapy .
4-((6-Amino-2-phenylpyrimidin-4-yl)amino)benzonitrile Derivatives
Synthesis: Prepared via nucleophilic substitution of 4-((6-chloro-2-phenylpyrimidin-4-yl)amino)benzonitrile with amines or phenols . Key Differences:
- Position 6 Modifications: Amino or hydroxyphenyl groups improve solubility and pharmacokinetic profiles.
- Applications: Versatile intermediates for antitumor and antiviral agents .
Physicochemical Properties
Lipophilicity :
Biologische Aktivität
The compound 4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile , also known as Rilpivirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of HIV-1 infection. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.
- IUPAC Name : 4-[[4-(4-bromo-2,6-dimethylanilino)-2-pyrimidinyl]amino]benzonitrile
- Molecular Formula : C19H16BrN5
- Molecular Weight : 394.3 g/mol
- CAS Number : 374067-85-3
Rilpivirine functions by inhibiting the reverse transcriptase enzyme in HIV, which is crucial for the viral replication process. By binding to the active site of the enzyme, Rilpivirine prevents the conversion of viral RNA into DNA, thereby halting the replication cycle of the virus. This mechanism is critical in managing HIV infections and reducing viral loads in patients.
Pharmacokinetics
Rilpivirine is administered orally, typically at a low dose of 25 mg. Its pharmacokinetic profile includes:
- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 4 to 5 hours post-administration.
- Distribution : Widely distributed throughout body tissues with a volume of distribution of approximately 100 L.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4).
- Excretion : Excreted mainly through feces (approximately 90%) with a half-life of about 50 hours.
Biological Activity and Efficacy
Numerous studies have demonstrated the efficacy of Rilpivirine in clinical settings:
Case Studies
-
Clinical Trials :
- A study involving over 1,000 participants showed that Rilpivirine was as effective as efavirenz in maintaining viral suppression over 48 weeks, with fewer side effects related to central nervous system toxicity.
- Another trial indicated that Rilpivirine combined with tenofovir and emtricitabine resulted in a significant reduction in viral load among treatment-naive patients .
- Comparative Studies :
Biological Activity Summary Table
Parameter | Value |
---|---|
IUPAC Name | 4-[[4-(4-bromo-2,6-dimethylanilino)-2-pyrimidinyl]amino]benzonitrile |
Molecular Weight | 394.3 g/mol |
Mechanism of Action | NNRTI; inhibits HIV reverse transcriptase |
Common Dosage | 25 mg once daily |
Clinical Efficacy | Comparable to efavirenz |
Side Effects | Fewer CNS-related effects |
Q & A
Q. Basic: What are the established synthetic routes for this compound?
Answer:
The synthesis involves multi-step reactions, including:
- Step 1: Reacting 4-bromo-2,6-dimethylaniline with acrylonitrile under palladium acetate catalysis to form intermediates like (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile, minimizing cis-isomer formation (reduced from 20% to 0.60%) using tris(o-methylphenyl)phosphine .
- Step 2: Coupling intermediates with pyrimidine derivatives. For example, 2,4-dichloropyrimidine reacts with boronic acids under Suzuki conditions (Pd(dppf)Cl₂, Na₂CO₃) to form pyrimidine cores .
- Final steps: Amination and purification via column chromatography. Key solvents include 2-ethoxyethanol and DMF, with heating (50–150°C) under inert atmospheres .
Q. Basic: What analytical techniques are recommended for characterization?
Answer:
- Purity assessment: Reverse-phase HPLC (C18 column, acetonitrile/phosphate buffer mobile phase) with UV detection at 254 nm .
- Structural confirmation: High-resolution mass spectrometry (HRMS) for exact mass (e.g., [M+H]⁺ = 367.0834) and NMR (¹H/¹³C) to resolve aromatic protons and cyano groups .
- Thermal properties: Differential scanning calorimetry (DSC) to determine melting point (245°C) and thermal stability .
Q. Advanced: How can reaction conditions be optimized to minimize by-products?
Answer:
- Catalyst optimization: Replace Pd/C with palladium acetate and tris(o-methylphenyl)phosphine to suppress undesired isomers .
- Temperature control: Maintain 50°C during Suzuki couplings to avoid side reactions .
- Solvent selection: Use polar aprotic solvents (e.g., DMF) for amination steps to enhance nucleophilic substitution efficiency .
- Purification: Employ recrystallization in ethanol/water mixtures to remove unreacted starting materials .
Q. Advanced: How to resolve discrepancies in reported solubility and stability data?
Answer:
- Solubility: The compound is water-insoluble (<1 mg/mL) but dissolves in DMSO (73 mg/mL) and ethanol (≥6.58 mg/mL with warming). Conflicting data may arise from polymorphic forms; use powder X-ray diffraction (PXRD) to identify crystalline phases .
- Stability: Degradation under acidic/oxidative conditions can occur. Monitor via accelerated stability studies (40°C/75% RH for 6 months) and UPLC-MS to identify degradation products .
Q. Advanced: How to develop a robust HPLC method for quantification in complex matrices?
Answer:
- Column: C18 (150 mm × 4.6 mm, 5 µm).
- Mobile phase: Gradient of acetonitrile and 0.1% trifluoroacetic acid (pH 3.0) at 1.0 mL/min .
- Detection: UV at 280 nm (extinction coefficient ε = 12,250 L·mol⁻¹·cm⁻¹) .
- Validation: Linearity (R² > 0.999) over 1–100 µg/mL, LOQ = 0.5 µg/mL, and precision (%RSD < 2%) .
Q. Basic: What physicochemical properties influence druglikeness?
Answer:
- Molecular weight: 366.42 g/mol (Lipinski-compliant) .
- log P: ~4.86 (octanol/phosphate buffer, pH 7), indicating moderate lipophilicity .
- pKa: ~5.6, favoring passive diffusion in acidic environments .
- Melting point: 245°C, suggesting high crystalline stability .
Q. Advanced: How does bromine substitution impact biological activity?
Answer:
- Steric effects: The bromine at the 4-position increases steric bulk, potentially enhancing target binding affinity compared to non-halogenated analogues.
- Electronic effects: Bromine’s electron-withdrawing nature may modulate π-π stacking with aromatic residues in enzyme active sites.
- SAR studies: Compare IC₅₀ values against cyanoethenyl derivatives (e.g., Rilpivirine, CAS 500287-72-9) to evaluate halogen-specific interactions .
Eigenschaften
IUPAC Name |
4-[[4-(4-bromo-2,6-dimethylanilino)pyrimidin-2-yl]amino]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5/c1-12-9-15(20)10-13(2)18(12)24-17-7-8-22-19(25-17)23-16-5-3-14(11-21)4-6-16/h3-10H,1-2H3,(H2,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKODFMNTDYAPSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333184 | |
Record name | 4-({4-[(4-bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374067-85-3 | |
Record name | 4-({4-[(4-bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.